REACTION_CXSMILES
|
[Br-:1].[Br-].[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.C([N+](CCCC)(CCCC)CCCC)CCC.[CH:55]([C:58]1[CH:64]=[CH:63][CH:62]=[CH:61][C:59]=1[NH2:60])([CH3:57])[CH3:56]>>[Br:1][C:63]1[CH:62]=[CH:61][C:59]([NH2:60])=[C:58]([CH:55]([CH3:57])[CH3:56])[CH:64]=1 |f:0.1.2.3.4.5|
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Name
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|
Quantity
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89 g
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Type
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reactant
|
Smiles
|
[Br-].[Br-].[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC.C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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C(C)(C)C1=C(N)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
|
Smiles
|
BrC1=CC(=C(C=C1)N)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 55.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |